molecular formula C6H11N5 B13236323 N-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

N-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B13236323
M. Wt: 153.19 g/mol
InChI Key: NNYVZWCEBABNLF-UHFFFAOYSA-N
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Description

N-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a triazolopyrimidine derivative characterized by a partially saturated bicyclic core (4H,5H,6H,7H indicates hydrogenation at multiple positions) and a methyl-substituted amine group at position 2.

However, its exact applications remain underexplored in the available literature compared to its analogs.

Properties

Molecular Formula

C6H11N5

Molecular Weight

153.19 g/mol

IUPAC Name

N-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C6H11N5/c1-7-5-9-6-8-3-2-4-11(6)10-5/h2-4H2,1H3,(H2,7,8,9,10)

InChI Key

NNYVZWCEBABNLF-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN2CCCNC2=N1

Origin of Product

United States

Preparation Methods

Cyclocondensation of Amino-Triazoles with β-Diketones or β-Ketoesters

A common and efficient approach involves the condensation of 3,5-diamino-1,2,4-triazole or ethyl 5-amino-1,2,4-triazole-3-carboxylate with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones in acetic acid under reflux conditions. This step forms the triazolo[1,5-a]pyrimidine core with regioselectivity favoring either the 7-aryl-5-methyl or 5-aryl-7-methyl substitution pattern depending on the diketone used. The reaction proceeds via cyclocondensation, producing intermediates such as ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate.

Chlorination to Form Reactive Acyl Chlorides

The carboxylate intermediates are then converted into acyl chlorides using reagents such as thionyl chloride or phosphorus oxychloride (POCl3). For example, ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate is chlorinated to yield 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carbonyl chloride.

Nucleophilic Substitution with Amines

The key step to introduce the N-methyl group at the 2-position involves nucleophilic substitution of the acyl chloride with methylamine or other substituted amines. This reaction is typically performed in anhydrous solvents such as dichloromethane or ethanol, often in the presence of a base like N,N-diisopropylethylamine (DIPEA) to scavenge the generated HCl. This step yields the target N-methyl-4H,5H,6H,7H-triazolo[1,5-a]pyrimidin-2-amine or its derivatives.

One-Step Regioselective Syntheses

Alternative methods involve one-step regioselective synthesis directly from 3,5-diamino-1,2,4-triazole and 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones, affording 7-aryl-5-methyl- or 5-aryl-7-methyl-2-amino-triazolo[1,5-a]pyrimidines in good yields. These methods simplify the synthesis by bypassing intermediate isolation and chlorination steps, providing efficient access to the target compounds.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the triazolopyrimidine ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA) or pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in the formation of various substituted triazolopyrimidines.

Scientific Research Applications

N-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases by competing with ATP for binding to the kinase active site, leading to the disruption of cellular signaling and growth.

Comparison with Similar Compounds

Key Observations :

  • Substitution at position 2 (amine group) versus position 5/7 significantly alters electronic distribution and steric interactions .
  • Saturated cores (e.g., 4H,5H,6H,7H) improve solubility compared to fully aromatic analogs but may reduce planarity required for intercalation .

Comparison of Efficiency :

  • Multi-component reactions offer atom economy but require optimization of catalysts (e.g., p-TsOH in ) .
  • SNAr provides precise regioselectivity but demands anhydrous conditions and elevated temperatures .

Antiproliferative Activity

  • 2-Amino-triazolopyrimidine-6-carboxamides (): Derivatives with 3,4,5-trimethoxyphenyl groups showed moderate antiproliferative effects against cancer cell lines (IC₅₀: 10–50 μM) .
  • 2-Anilino-triazolopyrimidines (): Compounds with 3,4,5-trimethoxyphenyl and benzodioxole substituents exhibited tubulin polymerization inhibition (IC₅₀: 0.5–2 μM), surpassing colchicine in potency .

Anti-tubercular Activity

  • N-Substituted-5-phenyl-triazolopyrimidin-7-amine (): Cyclohexyl and phenethyl derivatives demonstrated MIC values of 1–5 μg/mL against Mycobacterium tuberculosis .

Herbicidal Activity

  • [1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamides (): Sulfonamide derivatives inhibited acetolactate synthase (ALS) at nM concentrations, with herbicidal efficacy comparable to commercial sulfonylureas .

Physical and Chemical Properties

Property N-Methyl-4H,5H,6H,7H-Triazolopyrimidin-2-amine 7-Methyl Analog () 5-Phenyl-7-amine Derivative ()
Molecular Weight 153.19 g/mol 153.19 g/mol ~300–400 g/mol
Solubility Likely polar aprotic solvents (DMF, DMSO) Similar to target compound Low in water; soluble in DCM/MeOH
Melting Point Not reported Not reported 132–250°C (varies with substituents)

Notes:

  • The saturated core of the target compound may enhance aqueous solubility compared to fully aromatic analogs .
  • Methyl and trifluoromethyl groups () improve membrane permeability but may reduce crystallinity .

Biological Activity

N-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a triazole ring fused to a pyrimidine structure. Its molecular formula is C7H10N6C_7H_10N_6 with a molecular weight of approximately 153.19 g/mol. The unique nitrogen arrangement and methyl substitution at the nitrogen atom of the triazole ring significantly influence its biological activity and interaction profiles compared to other similar compounds.

Enzyme Inhibition

Research indicates that this compound may inhibit various enzymes by binding to their active sites. Notably:

  • Kinase Inhibition : The compound has been shown to inhibit certain kinases by competing with adenosine triphosphate (ATP) for binding sites. This disruption affects cellular signaling pathways critical for cell growth and proliferation.
  • Antiviral Properties : Derivatives of this compound have demonstrated antiviral properties against the influenza virus by disrupting essential protein-protein interactions required for viral replication.

Antiproliferative Activity

Several studies have highlighted the antiproliferative effects of this compound on various cancer cell lines:

  • Case Study : A derivative demonstrated potent antiproliferative activity against HeLa cells with an IC50 value of 60 nM. This compound exerts its effects through inhibition of tubulin assembly and cell cycle arrest at the G2/M phase .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other triazolopyrimidine derivatives. Below is a comparative table summarizing key features and activities:

Compound NameMolecular FormulaKey FeaturesAntiproliferative Activity (IC50)
This compoundC7H10N6Inhibits kinases; antiviral properties60 nM (HeLa)
7-Cyclopropyl-N-methyl-4H,5H,6H,[1,2,4]triazolo[1,5-a]pyrimidin-2-amineC8H12N6Contains cyclopropyl group; potential anticancer activityVaries
3-Amino-[1,2]-triazolesVariesCore structure for synthesizing derivatives; versatile reactivityVaries

Synthesis and Applications

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. Continuous flow synthesis techniques may also be employed to enhance efficiency and reduce production costs. The compound's applications in medicinal chemistry are broadening due to its promising biological activities.

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